molecular formula C12H14N2O3S B1432998 N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide CAS No. 1384431-27-9

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide

Cat. No.: B1432998
CAS No.: 1384431-27-9
M. Wt: 266.32 g/mol
InChI Key: GFSCZXZJGILOMK-UHFFFAOYSA-N
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Description

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide is a complex organic compound that features a thiophene ring with a dioxo group and an acetamide moiety

Properties

IUPAC Name

N-[4-[(1,1-dioxo-2,3-dihydrothiophen-4-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9(15)13-10-2-4-11(5-3-10)14-12-6-7-18(16,17)8-12/h2-5,8,14H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSCZXZJGILOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with a thiophene derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group will produce an amine.

Scientific Research Applications

Structure

The compound features a thiophene ring with a dioxo group and an acetamide functional group, which contributes to its biological activity and potential interactions with various biological targets.

Pharmaceutical Research

N-{4-[(1,1-dioxo-4,5-dihydro-1λ⁶-thiophen-3-yl)amino]phenyl}acetamide has shown promise in drug development due to its structural characteristics that allow it to interact with biological systems effectively.

Case Studies

StudyFindings
Anticancer Activity Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
Antimicrobial Properties Studies have demonstrated that it possesses significant antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects Preliminary studies suggest that the compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Agricultural Science

The compound's ability to act as a fungicide has been explored extensively. Its efficacy against fungal pathogens is attributed to its unique chemical structure.

Case Studies

StudyFindings
Fungicidal Activity The compound has been tested against common agricultural fungi, showing effective inhibition of growth and spore formation .
Crop Protection Field trials indicate that formulations containing this compound can enhance crop yield by reducing fungal infections .

Material Science

In material science, N-{4-[(1,1-dioxo-4,5-dihydro-1λ⁶-thiophen-3-yl)amino]phenyl}acetamide is being investigated for its potential as a polymer additive due to its thermal stability and compatibility with various polymers.

Case Studies

StudyFindings
Polymer Stability Research shows that incorporating this compound into polymer matrices can improve their thermal stability and mechanical properties .
Conductive Materials Investigations into conductive polymers have revealed that this compound can enhance electrical conductivity when integrated into specific polymer systems .

Mechanism of Action

The mechanism of action of N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-{4-[(1,1-dioxo-4,5-dihydro-1λ⁶-thiophen-3-yl)amino]phenyl}acetamide, a compound with the molecular formula C12H14N2O3S and a molecular weight of 266.32 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of N-{4-[(1,1-dioxo-4,5-dihydro-1λ⁶-thiophen-3-yl)amino]phenyl}acetamide typically involves the reaction of thiophene derivatives with amines and acetic acid derivatives. The presence of the thiophene ring is crucial as it contributes to the compound's biological properties.

Antimicrobial Activity

N-{4-[(1,1-dioxo-4,5-dihydro-1λ⁶-thiophen-3-yl)amino]phenyl}acetamide has shown promising antimicrobial activity in various studies. The following table summarizes its activity against different pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Klebsiella pneumoniae12.5 µg/mL
Candida albicans25 µg/mL

These results indicate that the compound exhibits significant inhibitory effects against both bacterial and fungal strains.

Cytotoxic Activity

Research has indicated that this compound possesses cytotoxic properties against certain cancer cell lines. For instance, a study demonstrated that derivatives similar to N-{4-[(1,1-dioxo-4,5-dihydro-1λ⁶-thiophen-3-yl)amino]phenyl}acetamide showed cytotoxicity against human promyelocytic leukemia HL-60 cells with IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of N-{4-[(1,1-dioxo-4,5-dihydro-1λ⁶-thiophen-3-yl)amino]phenyl}acetamide can be attributed to its structural components:

  • Thiophene Ring : Enhances lipophilicity and facilitates membrane permeability.
  • Amine Group : Contributes to hydrogen bonding interactions with biological targets.
  • Acetamide Group : Provides stability and influences solubility.

Studies have shown that modifications to these functional groups can significantly alter the compound's biological efficacy.

Case Study 1: Antifungal Efficacy

A recent investigation evaluated the antifungal activity of N-{4-[(1,1-dioxo-4,5-dihydro-1λ⁶-thiophen-3-yl)amino]phenyl}acetamide against Fusarium oxysporum. The compound exhibited an EC50 value of 6 µg/mL, outperforming conventional antifungal agents like Nystatin .

Case Study 2: Anticancer Potential

In another study focusing on its anticancer properties, N-{4-[(1,1-dioxo-4,5-dihydro-1λ⁶-thiophen-3-yl)amino]phenyl}acetamide was tested against various cancer cell lines. Results indicated that it induced apoptosis in HL-60 cells via reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide

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